Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopentane ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of cyclopentane derivatives and nitrogen-containing reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride: Similar in structure but with different functional groups.
Methyl 5-azaspiro[2.5]octane-1-carboxylate: Another spirocyclic compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 5-methyl-5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-14-10(13)9-7-11(9)5-4-6-12(2)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
PRGZTVNLRWOTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCCN(C2)C |
Origin of Product |
United States |
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